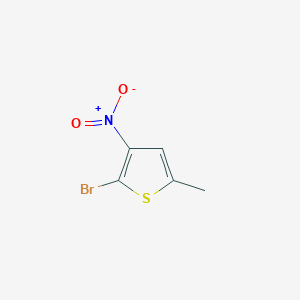

2-Bromo-5-methyl-3-nitrothiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-methyl-3-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-3-2-4(7(8)9)5(6)10-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRAXKINGAIWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566215 | |

| Record name | 2-Bromo-5-methyl-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82834-45-5 | |

| Record name | 2-Bromo-5-methyl-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82834-45-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-methyl-3-nitrothiophene

CAS Number: 82834-45-5

Prepared by: Gemini, Senior Application Scientist

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is a synthesis of available scientific literature and chemical principles. Direct experimental data for 2-Bromo-5-methyl-3-nitrothiophene is limited; therefore, some sections, particularly concerning synthesis, spectral properties, and applications, are based on established knowledge of structurally related compounds. All predicted or inferred information is clearly noted to maintain scientific integrity.

Introduction

This compound is a trisubstituted thiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The thiophene ring is a "privileged scaffold" in drug discovery, appearing in numerous approved therapeutic agents. The specific arrangement of a bromo, a methyl, and a nitro group on this scaffold provides a unique combination of electronic and steric properties, making it a potentially valuable intermediate for the synthesis of more complex molecules. The bromine atom at the 2-position serves as a versatile handle for cross-coupling reactions, the electron-withdrawing nitro group at the 3-position significantly influences the ring's reactivity, and the methyl group at the 5-position provides a point of steric differentiation and can modulate the molecule's lipophilicity.

This guide provides a comprehensive overview of the known and predicted properties of this compound, its plausible synthesis, expected reactivity, and potential applications, with a focus on providing practical insights for laboratory professionals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. While some physical properties like boiling point are computationally predicted, the molecular formula and weight are established.

| Property | Value | Source |

| CAS Number | 82834-45-5 | [1] |

| Molecular Formula | C₅H₄BrNO₂S | [1] |

| Molecular Weight | 222.06 g/mol | [1] |

| IUPAC Name | This compound | |

| Predicted Boiling Point | 260.1±25.0 °C at 760 mmHg | |

| Predicted Density | 1.802±0.06 g/cm³ | |

| Appearance | (Predicted) Pale yellow solid |

Proposed Synthesis

A definitive, peer-reviewed synthesis for this compound has not been identified in the current literature. However, a logical and plausible synthetic route can be proposed based on established methodologies for the functionalization of thiophene rings. The key challenge in the synthesis of polysubstituted thiophenes is controlling the regioselectivity of electrophilic substitution reactions.

Retrosynthetic Analysis

A two-step approach starting from the commercially available 2-methylthiophene is the most logical pathway. This involves two key electrophilic substitution reactions: nitration and bromination. The order of these steps is crucial for directing the substituents to the desired positions.

Sources

Synthesis and characterization of 2-Bromo-5-methyl-3-nitrothiophene

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-methyl-3-nitrothiophene

Introduction: The Strategic Value of Substituted Thiophenes

Thiophene derivatives are cornerstones in medicinal chemistry and materials science, prized for their versatile reactivity and presence in numerous biologically active molecules.[1][2] The compound this compound (CAS No. 82834-45-5) is a strategically functionalized heterocyclic building block.[3][4] Its unique arrangement of a bromine atom, a methyl group, and a nitro group on the thiophene core offers a rich platform for synthetic diversification. The bromine atom serves as a handle for cross-coupling reactions, the nitro group can be reduced to an amine for further derivatization, and the methyl group subtly modulates the electronic properties of the ring. This guide provides a comprehensive overview of its synthesis via electrophilic nitration and detailed methods for its structural characterization, aimed at researchers and scientists in organic synthesis and drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 82834-45-5 | [4] |

| Molecular Formula | C₅H₄BrNO₂S | [4] |

| Molecular Weight | 222.06 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Purity | Typically available at ≥97% | [4] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the electrophilic aromatic substitution (SEAr) of the precursor, 2-bromo-5-methylthiophene. The thiophene ring is electron-rich, making it more reactive towards electrophiles than benzene.[5]

Mechanistic Rationale: Directing Effects in Electrophilic Nitration

The regioselectivity of the nitration reaction is dictated by the directing effects of the substituents already present on the thiophene ring.

-

Thiophene's Reactivity : The sulfur atom in the thiophene ring can stabilize the positively charged intermediate (the sigma complex) formed during electrophilic attack, making the ring highly susceptible to substitution, preferentially at the α-positions (C2 and C5).[6][7]

-

Substituent Influence : In the starting material, 2-bromo-5-methylthiophene, both α-positions are occupied.

-

The methyl group (-CH₃) at C5 is an activating group that directs incoming electrophiles to the ortho (C4) and para (C2) positions through an inductive effect.

-

The bromo group (-Br) at C2 is a deactivating group but is also an ortho-para director due to resonance effects.

-

-

Outcome : The incoming electrophile, the nitronium ion (NO₂⁺), is directed to one of the available β-positions (C3 or C4). The nitration occurs predominantly at the C3 position, which is ortho to both the bromo and methyl substituents. This outcome is consistent with findings in similar systems where nitration of 2,5-disubstituted thiophenes yields the 3-nitro derivative.[8]

The overall reaction scheme is as follows:

Below is a diagram illustrating the synthetic workflow.

Detailed Experimental Protocol

This protocol is adapted from standard nitration procedures for thiophene derivatives.[9]

Reagents and Materials:

-

2-Bromo-5-methylthiophene (1 eq.)[10]

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Ice-water bath

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-5-methylthiophene (1 eq.) in dichloromethane. Cool the flask to 0°C using an ice-water bath.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid to concentrated sulfuric acid at 0°C to form the nitrating mixture.

-

Addition of Nitrating Agent: Add the nitrating mixture dropwise to the cooled solution of 2-bromo-5-methylthiophene over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. Separate the organic layer.

-

Neutralization: Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the effervescence ceases.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

Safety and Handling

Handling the reagents for this synthesis requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11][12]

-

Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.[13][14]

-

Handling Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with extreme care, and always add acid to water, not the other way around, when preparing dilutions.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[15]

Characterization of the Final Product

Confirming the structure and purity of the synthesized this compound is crucial. This is achieved through a combination of spectroscopic and physical methods.

Spectroscopic Analysis

The following diagram outlines the key analytical techniques used for characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals:

-

A singlet corresponding to the single aromatic proton on the thiophene ring (at C4).

-

A singlet for the three protons of the methyl group (-CH₃).

-

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.

2. Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present.[16]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100 | C-H stretch | Aromatic C-H |

| ~1550-1500 | Asymmetric stretch | Nitro (NO₂) |

| ~1350-1300 | Symmetric stretch | Nitro (NO₂) |

| ~1600 | C=C stretch | Aromatic Ring |

| ~700-600 | C-Br stretch | Bromoalkane |

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of molecular ion peaks due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. The expected peaks will be at m/z = 221 and 223.

-

Fragmentation: Common fragmentation patterns may include the loss of the nitro group (-NO₂) or the bromine atom (-Br).[16]

Conclusion

The synthesis of this compound via electrophilic nitration of 2-bromo-5-methylthiophene is a straightforward and mechanistically well-understood process. The strategic placement of its functional groups makes it a valuable intermediate for the development of complex molecular architectures in pharmaceuticals and material science. Rigorous characterization using NMR, IR, and MS is essential to confirm the identity and purity of the final product, ensuring its suitability for subsequent synthetic transformations. Adherence to strict safety protocols is paramount throughout the synthesis and handling of this compound.

References

-

Brainly.in. (2023-12-27). Explain electrophilic substitution reaction in thiophene. [Link]

-

Pearson+. (n.d.). The electrophilic aromatic substitution reaction rate for thiophene...[Link]

-

ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. [Link]

-

ScienceDirect. (n.d.). THIOPHENE AND ITS DERIVATIVES. [Link]

-

ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. [Link]

-

Supplementary Information. (n.d.). NMR and Mass Spectrometry Data. [Link]

-

PubChem. (n.d.). 2-Bromo-5-nitrothiophene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 2-Bromo-5-nitrothiophene (CAS 13195-50-1). [Link]

-

Sci-Hub. (1980). NON-CONVENTIONAL NITRATION OF 2,5-DIMETHYLTH IOPHENE AND ITS 3,4-DIBROMO DERIVATIVE. [Link]

-

PubChem. (n.d.). 2-Bromo-5-methylthiophene. [Link]

-

SIELC Technologies. (2018-05-16). 2-Bromo-5-nitrothiophene. [Link]

-

Chemsrc. (2025-09-13). 2-BROMO-5-METHYL-3-NITRO-THIOPHENE. [Link]

-

PubChem. (n.d.). 2-Bromo-5-methylthiophene-3-carboxylic acid. [Link]

-

SpectraBase. (n.d.). 2-Bromo-5-methylthiophene. [Link]

-

Sciforum. (2007). AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO. [Link]

-

Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. [Link]

- Google Patents. (n.d.). CN102363614A - Method for synthesizing 2-bromothiophene.

-

ResearchGate. (2022-04-20). A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-5-nitrothiophene in Advanced Material Science. [Link]

-

PubMed Central. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]

-

NIST WebBook. (n.d.). 2-Acetyl-5-bromothiophene. [Link]

-

The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. [Link]

-

ResearchGate. (n.d.). (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-BROMO-5-METHYL-3-NITRO-THIOPHENE | CAS#:82834-45-5 | Chemsrc [chemsrc.com]

- 4. calpaclab.com [calpaclab.com]

- 5. download.e-bookshelf.de [download.e-bookshelf.de]

- 6. brainly.in [brainly.in]

- 7. researchgate.net [researchgate.net]

- 8. Sci-Hub: are you are robot? [sci-hub.box]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 2-溴-5-甲基噻吩 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of 2-Bromo-5-methyl-3-nitrothiophene

An In-Depth Technical Guide to 2-Bromo-5-methyl-3-nitrothiophene for Advanced Research

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. We will delve into its core physical and chemical properties, explore its reactivity, and discuss its applications as a versatile building block. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this thiophene derivative in their work.

Introduction: The Strategic Value of a Substituted Thiophene

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, frequently appearing in the core structures of pharmaceuticals, agrochemicals, and functional materials.[1] The specific arrangement of substituents on the thiophene ring dictates the molecule's electronic profile and, consequently, its reactivity and potential applications.

This compound (CAS No. 82834-45-5) is a trifunctionalized thiophene that presents a compelling combination of features for the synthetic chemist.[2] The molecule incorporates:

-

A bromo group at the 2-position, which serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.

-

A nitro group at the 3-position, a strong electron-withdrawing group that significantly influences the ring's electron density and can be chemically transformed into other functional groups.

-

A methyl group at the 5-position, which modulates the electronic properties and provides a site for potential further functionalization.

This unique combination makes this compound a valuable intermediate for constructing more complex molecular architectures, making it a key reagent for synthetic and drug discovery programs.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental for its safe handling, storage, and effective use in chemical reactions. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 82834-45-5 | [2][3] |

| Molecular Formula | C₅H₄BrNO₂S | [2][3] |

| Molecular Weight | 222.06 g/mol | [2][3] |

| Appearance | Not specified, likely a solid | - |

| Boiling Point | 260.1°C at 760 mmHg | [3] |

| Density | 1.802 g/cm³ | [3] |

| Flash Point | 111.1°C | [3] |

| Refractive Index | 1.627 | [3] |

| LogP | 3.25040 | [3] |

Note: Some physical properties like melting point and appearance are not explicitly available in the provided search results for this specific isomer. Data for similar compounds, such as 2-Bromo-5-nitrothiophene, suggest it is likely a yellow solid.[4]

Expert Insights: The high boiling point and flash point indicate that this compound is not highly volatile under standard laboratory conditions, which simplifies handling. Its density suggests that it is significantly denser than water. The LogP value indicates a high degree of lipophilicity, suggesting good solubility in organic solvents.

Molecular Structure and Spectroscopic Profile

The arrangement of the bromo, nitro, and methyl groups on the thiophene ring governs the molecule's reactivity. The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution while activating it for nucleophilic attack. The bromine atom is a key handle for cross-coupling reactions, and the methyl group provides a slight electron-donating effect.

Predicted Spectroscopic Data:

-

¹H NMR: Two signals would be expected in the aromatic region for the single thiophene proton and one signal in the aliphatic region for the methyl protons. The chemical shift of the thiophene proton would be influenced by the adjacent nitro and bromo groups.

-

¹³C NMR: Five signals are expected for the thiophene ring carbons and one for the methyl carbon. The carbons bearing the nitro and bromo groups would be significantly shifted.

-

IR Spectroscopy: Characteristic absorption bands would be present for:

-

N-O stretching of the nitro group (typically two bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).

-

C-H stretching of the methyl group and the aromatic ring.

-

C=C stretching within the aromatic thiophene ring.

-

C-Br stretching (typically in the fingerprint region).

-

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation would likely involve the loss of the nitro group, bromine, or methyl group.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of substituted nitrothiophenes typically involves the nitration of a pre-functionalized thiophene or the functionalization of a nitrothiophene.[1] A plausible route to this compound would involve the nitration of 2-bromo-5-methylthiophene.

Generalized Synthetic Protocol:

-

Dissolution: Dissolve 2-bromo-5-methylthiophene in a suitable solvent like acetic anhydride or sulfuric acid.

-

Cooling: Cool the solution in an ice bath to control the reaction temperature.

-

Nitration: Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

Reaction: Allow the reaction to proceed at a controlled temperature until completion, monitored by techniques like TLC.

-

Quenching: Carefully pour the reaction mixture over ice to quench the reaction and precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.

Caption: Synthetic route to this compound.

Core Reactivity and Synthetic Utility

The true value of this compound lies in its versatile reactivity, which allows for the strategic introduction of diverse molecular fragments.

Key Reaction Types:

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is highly susceptible to reactions like Suzuki, Stille, and Heck couplings.[1][4] This allows for the formation of new carbon-carbon bonds, enabling the connection of the thiophene core to other aromatic or aliphatic systems. This is a foundational technique in modern drug discovery.[9]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation opens up a vast array of subsequent reactions, such as amide bond formation, diazotization, and the synthesis of other nitrogen-containing heterocycles.[4]

-

Nucleophilic Aromatic Substitution (SₙAr): While less common for bromo-thiophenes, the strong electron-withdrawing effect of the adjacent nitro group can potentially activate the bromine for substitution by strong nucleophiles under specific conditions.

Caption: Key reactive sites of this compound.

Applications in Research and Drug Development

Substituted thiophenes are privileged structures in medicinal chemistry.[10] this compound serves as a valuable starting material for the synthesis of novel compounds with potential biological activity.

-

Scaffold for Bioactive Molecules: The thiophene ring is a bioisostere for the benzene ring and is found in numerous approved drugs. The ability to functionalize the 2, 3, and 5 positions of this starting material allows for the exploration of a wide chemical space in the search for new drug candidates.[11]

-

Intermediate for Complex Syntheses: Its utility in cross-coupling and functional group transformation reactions makes it an ideal intermediate for multi-step syntheses of complex natural products or designed molecules.[1]

-

Proteomics Research: Similar thiophene building blocks have found applications in proteomics research, where they can be incorporated into probes or peptides for analytical purposes.[1][12]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound. While a specific Safety Data Sheet (SDS) for this exact isomer is not available, data from closely related compounds like 2-bromo-5-nitrothiophene and other brominated/nitrated aromatics provide guidance.[13][14][15][16][17]

-

Hazards: Expected to cause skin and eye irritation.[13] May be harmful if inhaled or swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a strategically important heterocyclic compound that offers a powerful combination of reactive sites. Its utility in palladium-catalyzed cross-coupling reactions and the synthetic versatility of the nitro group make it an invaluable tool for chemists in academic research and the pharmaceutical industry. A thorough understanding of its properties, reactivity, and safe handling procedures will enable scientists to fully exploit its potential in the synthesis of novel and complex molecules.

References

- A Chemtek, Inc. (n.d.). 2-BROMO-5-METHYL-3-NITRO-THIOPHENE, 97% Purity, C5H4BrNO2S, 100 mg.

- Chemsrc. (2025). 2-BROMO-5-METHYL-3-NITRO-THIOPHENE | CAS#:82834-45-5.

- National Center for Biotechnology Information. (n.d.). 2-Bromo-5-nitrothiophene. PubChem.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-nitrothiophene 97 13195-50-1.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 2-Bromo-5-nitrothiophene (CAS 13195-50-1).

- Sigma-Aldrich. (n.d.). 2-Bromo-5-methylthiophene 95 765-58-2.

- Bouling Chemical Co., Limited. (n.d.). 2-Bromo-5-Nitrothiophene.

- National Center for Biotechnology Information. (n.d.). 2-Bromo-5-methylthiophene. PubChem.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Spectrum Chemical. (2018). SAFETY DATA SHEET.

- Khan, I., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 23(1), 144.

- Smith, S. R., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(10), 4215-4220.

- Yilmaz, I., et al. (2022). A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. Chemistry & Biodiversity, 19(4), e202100874.

- Santa Cruz Biotechnology, Inc. (n.d.). 2-Bromo-5-nitrothiophene.

- Stepa, A. A., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3245.

- SpectraBase. (n.d.). 2-Bromo-5-methylthiophene - Optional[1H NMR] - Spectrum.

- SpectraBase. (n.d.). 2-Bromo-5-methylthiophene - Optional[FTIR] - Spectrum.

Sources

- 1. nbinno.com [nbinno.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-BROMO-5-METHYL-3-NITRO-THIOPHENE | CAS#:82834-45-5 | Chemsrc [chemsrc.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Bromo-5-methylthiophene | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. files.eric.ed.gov [files.eric.ed.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. scbt.com [scbt.com]

- 13. 2-Bromo-5-nitrothiophene | C4H2BrNO2S | CID 83222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. spectrumchemical.com [spectrumchemical.com]

Navigating the Spectroscopic Landscape of 2-Bromo-5-methyl-3-nitrothiophene: A Guide to Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Definitive Spectral Data

In the field of chemical research and drug development, the precise structural characterization of molecules is the bedrock upon which all subsequent work is built. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering a detailed roadmap of a molecule's atomic connectivity and chemical environment. This guide is dedicated to the ¹H and ¹³C NMR spectral data of 2-Bromo-5-methyl-3-nitrothiophene, a substituted thiophene with potential applications in medicinal chemistry and materials science.

However, a comprehensive search of current scientific literature and spectral databases reveals a critical gap: publicly available, experimentally verified ¹H and ¹³C NMR data for this compound (CAS 82834-45-5) is not readily accessible. While this guide cannot present a direct analysis of experimentally recorded spectra for this specific compound, it will instead provide a robust framework for its characterization. By leveraging established principles of NMR spectroscopy and analyzing the spectral data of closely related structural analogs, we can construct a highly predictive model of the expected ¹H and ¹³C NMR spectra. This approach not only offers valuable insights for researchers currently working with this molecule but also establishes a clear protocol for its definitive characterization once experimental data becomes available.

Molecular Structure and Expected NMR Environment

This compound is a pentasubstituted heterocyclic compound. The thiophene ring is substituted with a bromine atom, a methyl group, and a nitro group. The electronic properties of these substituents will significantly influence the chemical shifts of the remaining ring proton and the carbon atoms.

-

Bromine (Br): An electronegative halogen that will deshield adjacent nuclei.

-

Methyl Group (-CH₃): An electron-donating group that will shield adjacent nuclei.

-

Nitro Group (-NO₂): A strongly electron-withdrawing group that will significantly deshield adjacent nuclei.

The interplay of these electronic effects will result in a unique and predictable NMR fingerprint for the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two primary signals: one for the single aromatic proton on the thiophene ring and one for the protons of the methyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 7.5 | Singlet (s) | 1H | H-4 | This proton is on a carbon atom situated between the electron-donating methyl group and the sulfur atom, but is also influenced by the electron-withdrawing nitro and bromo groups. Its precise chemical shift will be a balance of these effects. |

| ~ 2.4 - 2.6 | Singlet (s) | 3H | -CH₃ | The methyl group protons will appear as a singlet, with a chemical shift typical for a methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, one for each of the carbon atoms in the thiophene ring and one for the methyl carbon. The chemical shifts will be heavily influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 110 - 120 | C-2 | The carbon atom bonded to the bromine will be significantly deshielded by the halogen's electronegativity. |

| ~ 145 - 155 | C-3 | The carbon bearing the strongly electron-withdrawing nitro group is expected to be the most deshielded of the ring carbons. |

| ~ 125 - 135 | C-4 | This carbon, bonded to the sole ring proton, will have a chemical shift influenced by all surrounding groups. |

| ~ 135 - 145 | C-5 | The carbon attached to the methyl group will be influenced by both the methyl's electron-donating nature and the adjacent sulfur atom. |

| ~ 15 - 20 | -CH₃ | The methyl carbon will appear in the typical aliphatic region of the spectrum. |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reliable NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.[1]

4.1. Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. Spectrometer Setup and Calibration

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[1]

-

Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to maximize signal transmission and reception.

-

Locking: Lock the spectrometer's magnetic field on the deuterium signal of the solvent to correct for any field drift during the experiment.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

4.3. ¹H NMR Acquisition Parameters

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm.

-

Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds between scans to allow for full proton relaxation.

4.4. ¹³C NMR Acquisition Parameters

-

Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Set a spectral width of approximately 220-240 ppm.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative accuracy, especially for quaternary carbons.

4.5. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons contributing to each resonance.

Structural Assignment Workflow

The logical flow from sample preparation to the final structural elucidation using NMR spectroscopy is a critical aspect of ensuring scientific integrity.

Caption: Workflow for NMR-based structural elucidation.

Conclusion and Future Outlook

While definitive, experimentally-derived ¹H and ¹³C NMR data for this compound remain to be published, this guide provides a robust, scientifically-grounded framework for its prediction, acquisition, and interpretation. The provided experimental protocol outlines the necessary steps to obtain high-quality data, which is crucial for the unambiguous structural assignment of this and other novel chemical entities. As research into substituted thiophenes continues to expand, it is anticipated that the full spectral characterization of this compound will become available, further enriching the spectroscopic databases that are invaluable to the scientific community.

References

-

PubChem. (n.d.). 2-Bromo-5-methylthiophene. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 17, 2026, from [Link]

Sources

Mass spectrometry and IR analysis of 2-Bromo-5-methyl-3-nitrothiophene

An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of 2-Bromo-5-methyl-3-nitrothiophene

Abstract

This technical guide provides a comprehensive examination of the analytical methodologies for the structural characterization of this compound. Tailored for researchers and drug development professionals, this document delves into the theoretical underpinnings and practical applications of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for the unambiguous identification of this substituted thiophene. We present detailed experimental protocols, an analysis of predictable fragmentation patterns in electron ionization mass spectrometry, and a thorough assignment of vibrational modes in the infrared spectrum. The synergy between these two powerful analytical techniques is highlighted, offering a self-validating system for structural elucidation. All technical claims are supported by authoritative references to ensure scientific integrity.

Introduction

This compound is a substituted heterocyclic compound of significant interest in synthetic organic chemistry. Thiophene derivatives are foundational scaffolds in many pharmaceuticals and functional materials.[1] The specific arrangement of the bromo, methyl, and nitro functional groups on the thiophene ring creates a unique electronic and steric profile, making it a versatile intermediate for further chemical transformations, such as cross-coupling reactions.[1]

Accurate structural confirmation of such molecules is paramount for ensuring the integrity of research and the quality of downstream applications. Mass spectrometry and infrared spectroscopy are indispensable, complementary techniques for this purpose. MS provides precise information about the molecular weight and elemental composition and offers structural insights through the analysis of fragmentation patterns.[2] IR spectroscopy identifies the specific functional groups present in the molecule by probing their characteristic vibrational frequencies.[3] This guide serves as a detailed reference for applying these techniques to this compound.

Molecular Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Chemical Formula | C₅H₄BrNO₂S |

| Molecular Weight | 222.06 g/mol |

| CAS Number | 16680-75-0 |

| Appearance | Expected to be a solid at room temperature |

| Chemical Structure |

(Note: A placeholder image URL is used. In a real document, this would be a rendered chemical structure image.)

Mass Spectrometry (MS) Analysis

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a definitive technique for identifying and confirming the structure of volatile and semi-volatile organic compounds. For this compound, electron ionization (EI) is the most common method, inducing fragmentation that provides a structural fingerprint.[4]

Theoretical Principles of EI-MS

In EI-MS, high-energy electrons bombard the analyte molecule in the gas phase. This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).[2] The energy imparted during ionization is often sufficient to cause the energetically unstable molecular ion to break apart into smaller, charged fragments (fragment ions) and neutral radicals. Only the charged ions are detected, and their mass-to-charge ratio (m/z) is plotted against their relative abundance to generate the mass spectrum.[2] The resulting fragmentation pattern is highly reproducible and characteristic of the molecule's structure.

Experimental Protocol: GC-MS

This protocol outlines a standard procedure for the analysis of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.

-

-

Instrumentation & Conditions:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Column: A standard nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Injection: 1 µL injection volume using a split/splitless injector (e.g., 20:1 split ratio) at 250 °C.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 350.

-

-

Data Interpretation: Predicted Fragmentation Pattern

The mass spectrum of this compound is expected to be highly characteristic due to the presence of a bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a distinctive "M/M+2" isotopic pattern for the molecular ion and any bromine-containing fragments.[5]

| m/z (⁷⁹Br / ⁸¹Br) | Ion Structure / Formula | Fragmentation Pathway |

| 221 / 223 | [C₅H₄⁷⁹/⁸¹BrNO₂S]⁺• | Molecular Ion (M⁺•) |

| 175 / 177 | [C₅H₄⁷⁹/⁸¹BrS]⁺• | Loss of a nitro radical (•NO₂) from M⁺• |

| 142 | [C₅H₄NO₂S]⁺• | Loss of a bromine radical (•Br) from M⁺• |

| 160 / 162 | [C₄H⁷⁹/⁸¹BrS]⁺ | Loss of •NO₂ followed by loss of a methyl radical (•CH₃) |

| 126 | [C₄H₂NO₂S]⁺ | Loss of •Br followed by loss of a methyl radical (•CH₃) |

| 96 | [C₄H₄S]⁺• | Loss of •Br and •NO₂ from M⁺• (Thiophene with methyl group) |

The logical flow of fragmentation from the molecular ion to the major daughter ions can be visualized as follows.

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Synergistic Data Analysis

The true power of these analytical techniques lies in their combined use.

-

MS confirms the Mass: The mass spectrum will provide definitive evidence of the molecular weight (m/z 221/223) and elemental composition (presence of one bromine atom from the M/M+2 isotopic pattern).

-

IR confirms the Functional Groups: The IR spectrum will unambiguously confirm the presence of the key nitro group (via its two very strong and characteristic stretches) and the substituted aromatic thiophene ring.

-

Combined Confidence: While MS confirms the correct mass and bromine content, IR confirms that the atoms are arranged to form the expected functional groups (specifically the nitro group). The fragmentation pattern from MS, showing losses of •NO₂ and •Br, is perfectly corroborated by the IR data, which confirms the presence of these groups in the parent molecule. This synergy provides a self-validating system, leading to a high degree of confidence in the structural assignment.

Conclusion

The structural characterization of this compound can be performed with high fidelity using a combination of mass spectrometry and infrared spectroscopy. Mass spectrometry provides crucial data on molecular weight, elemental composition, and structural connectivity through predictable fragmentation pathways, most notably the loss of the nitro and bromo substituents. Infrared spectroscopy offers complementary and definitive evidence for the presence of the key nitro functional group and the substituted thiophene core through their characteristic vibrational absorptions. By following the detailed protocols and interpretative guidelines presented in this document, researchers can confidently verify the identity and purity of this important chemical intermediate.

References

- Sugiura, S., Nishimura, S., & Imoto, E. (Year). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, Vol(Issue), pp-pp.

-

Margl, L., et al. (Date). GLC and GLC-MS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). PubMed. [Link]

-

Arun, M., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry. [Link]

-

NIST. (n.d.). Thiophene, 2-nitro-. NIST Chemistry WebBook. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. [Link]

-

Unknown Author. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). [Link]

Sources

Stability and storage conditions for 2-Bromo-5-methyl-3-nitrothiophene

An In-depth Technical Guide on the Stability and Storage of 2-Bromo-5-methyl-3-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted thiophene ring, a common scaffold in medicinal chemistry. The stability of such a molecule is paramount for its effective use in research and development, ensuring the integrity of experimental results and the safety of laboratory personnel. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on its chemical structure and the known properties of related compounds.

Chemical Profile and Inherent Stability

This compound possesses a unique combination of functional groups that dictate its reactivity and stability.[1] The thiophene ring itself is an aromatic heterocycle, which imparts a degree of stability. However, the substituents—a bromine atom, a methyl group, and a nitro group—introduce specific electronic and steric effects that influence its susceptibility to degradation.

-

Thiophene Ring: The sulfur atom in the thiophene ring can be a site for oxidation.[2]

-

Nitro Group: The strongly electron-withdrawing nitro group deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution.[1] This electronic effect can influence the stability of the C-Br bond.

-

Bromo Group: The bromine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution and various cross-coupling reactions.[1]

-

Methyl Group: The electron-donating methyl group can increase the electron density of the ring, potentially making it more susceptible to oxidation compared to unsubstituted nitrothiophenes.[3]

Based on the properties of similar compounds like 2-Bromo-5-nitrothiophene, it is expected that this compound is a solid at room temperature.[1]

Factors Influencing Stability and Degradation Pathways

Several environmental factors can influence the stability of this compound, leading to its degradation. Understanding these factors is crucial for establishing appropriate storage and handling protocols.

Temperature

Elevated temperatures can accelerate the rate of decomposition of many organic compounds. For nitroaromatic compounds, thermal degradation can be a significant concern. While specific data for this compound is unavailable, it is prudent to store it at reduced temperatures to minimize the risk of thermal decomposition.

Light

Many aromatic and nitro-containing compounds are sensitive to light. Photodegradation can occur through various mechanisms, including the formation of reactive radical species that can lead to polymerization or the cleavage of chemical bonds. Therefore, protection from light is a critical storage requirement.

Air (Oxygen)

The thiophene ring is susceptible to oxidation.[2] The presence of oxygen, especially in combination with light or elevated temperatures, can lead to the formation of sulfoxides or other oxidation products. Storing the compound under an inert atmosphere, such as argon or nitrogen, is recommended to prevent oxidative degradation.

Moisture

While thiophenes are generally not highly susceptible to hydrolysis, the presence of moisture can facilitate certain degradation pathways, particularly if acidic or basic impurities are present. A dry storage environment is therefore essential.

Incompatible Materials

To maintain the stability of this compound, it is crucial to avoid contact with incompatible materials. Based on the known reactivity of similar compounds, the following should be avoided:

-

Strong Oxidizing Agents: These can react with the thiophene ring and the methyl group.[4]

-

Strong Bases: Can promote nucleophilic substitution of the bromine atom.

-

Strong Reducing Agents: Can reduce the nitro group.[1]

-

Active Metals: Halogenated compounds should not be dried with active metals like sodium or potassium due to the risk of violent reactions.[5]

Recommended Storage Conditions

Based on the chemical properties and factors influencing stability, the following storage conditions are recommended for this compound:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[6] | To minimize thermal degradation. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[6] | To prevent oxidative degradation of the thiophene ring and methyl group. |

| Light | In a dark place, protected from light[6] | To prevent photodegradation. |

| Container | Tightly sealed, appropriate chemical-resistant container | To prevent exposure to air and moisture. |

| Location | Cool, dry, well-ventilated area[4] | To ensure a stable environment and for safety. |

| Segregation | Store away from incompatible materials (strong oxidizing agents, bases, reducing agents)[4][7][8] | To prevent hazardous reactions and degradation of the compound. |

Experimental Protocols for Stability Assessment

To ensure the quality and integrity of this compound for research and development purposes, it is advisable to perform periodic stability assessments. The following are suggested experimental workflows.

Visual Inspection

A simple yet effective first step is the regular visual inspection of the stored compound. Any change in color (e.g., from a pale yellow to a darker shade) or physical state (e.g., clumping of a solid) can be an indicator of degradation.

Purity Analysis by Chromatography

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to monitor the purity of the compound over time. A decrease in the peak area of the main compound and the appearance of new peaks corresponding to degradation products would indicate instability.

Experimental Workflow for Purity Analysis:

Sources

Reactivity of the bromine atom in 2-Bromo-5-methyl-3-nitrothiophene

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-5-methyl-3-nitrothiophene

Abstract

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. The strategic placement of a bromine atom, an activating nitro group, and a methyl group on the thiophene scaffold imparts a unique and tunable reactivity profile. This guide provides an in-depth analysis of the reactivity of the C2-bromine atom, focusing on its utility in forming new carbon-carbon and carbon-nitrogen bonds. We will explore the mechanistic underpinnings of its participation in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The discussion emphasizes the electronic interplay of the substituents and its profound effect on reaction outcomes, providing a predictive framework for synthetic planning.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is dictated by the electronic interplay of its substituents. The thiophene ring itself is an electron-rich aromatic system. However, this is significantly modulated by:

-

The Nitro Group (-NO₂): Positioned at C3, this powerful electron-withdrawing group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it (C2 and C5).

-

The Bromine Atom (-Br): Located at C2, it serves as an excellent leaving group in SNAr reactions and is the primary site for oxidative addition in palladium-catalyzed cross-coupling cycles.

-

The Methyl Group (-CH₃): As an electron-donating group at C5, it slightly counteracts the deactivating effect of the nitro group but plays a crucial role in directing regioselectivity in certain reactions.

This electronic arrangement makes the C2 carbon atom highly electrophilic and poised for transformation, rendering the C-Br bond the focal point of this molecule's synthetic utility.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group at the 3-position significantly lowers the energy barrier for nucleophilic attack at the C2 position. This activation is a cornerstone of the molecule's utility.[1] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate.[1][2]

The causality for this enhanced reactivity is clear: the nitro group can delocalize the negative charge of the anionic intermediate, stabilizing it and thereby accelerating the reaction rate.[1] This makes SNAr a viable and often high-yielding pathway for introducing a variety of nucleophiles.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr with Secondary Amines

This protocol describes a general, self-validating procedure for the substitution of the bromine atom with a secondary amine, a common transformation in pharmaceutical synthesis.

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

-

Addition of Nucleophile: Add the secondary amine (e.g., morpholine, piperidine) (1.2-1.5 eq) to the solution.

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq) to act as a scavenger for the HBr generated.

-

Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature is substrate-dependent and should be determined by reaction monitoring (TLC or LC-MS). The activating effect of the nitro group often allows for milder conditions than typical SNAr reactions.[3]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Validation: Purify the crude product by flash column chromatography on silica gel. The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C and C-N bonds.[4] The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Caption: Synthetic diversification via cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron species, typically an arylboronic acid.[5][6] It is widely used due to the commercial availability and stability of boronic acids.[5]

Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent is critical for success.

-

Catalyst/Ligand: A Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with phosphine ligands is used. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For an electron-deficient substrate like this, standard ligands like PPh₃ are often sufficient.

-

Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[6]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[7]

| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | ~85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | ~90-98 |

| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | ~75-85 |

| Note: Yields are representative estimates based on similar reported couplings and serve for comparative purposes. |

Stille Coupling

The Stille coupling utilizes organostannane reagents.[8][9] A primary advantage is the tolerance of organostannanes to a wide variety of functional groups.[10] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[8][10]

Experimental Protocol: Stille Coupling

-

Setup: To a flask containing this compound (1.0 eq), add a Pd catalyst such as Pd(PPh₃)₄ (2-5 mol%).

-

Reagent Addition: Add the organostannane reagent (e.g., tributyl(vinyl)tin or tributyl(phenyl)tin) (1.1 eq) and an appropriate solvent (e.g., anhydrous DMF or toluene).

-

Additives (Optional): In some cases, additives like CuI or LiCl can accelerate the reaction.[10][11]

-

Reaction: Heat the mixture under an inert atmosphere, typically between 80-110 °C, until the starting material is consumed.

-

Work-up: After cooling, the reaction mixture can be quenched with an aqueous solution of KF to precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.[10] Following extraction and drying, the product is purified by chromatography.

Sonogashira Coupling

This reaction forms a C-C bond between the thiophene and a terminal alkyne, providing access to important arylalkyne structures.[12][13] The reaction is co-catalyzed by palladium and copper(I) salts.[13][14][15]

Key Mechanistic Roles:

-

Palladium Catalyst: Follows the standard oxidative addition/reductive elimination pathway.

-

Copper(I) Co-catalyst: Reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[15]

-

Base: A mild amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used, often serving as the solvent as well.[12]

Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the preeminent method, coupling the aryl bromide with a primary or secondary amine.[16][17][18] This reaction has largely replaced harsher classical methods.[16]

Protocol Considerations:

-

Catalyst System: This reaction requires a palladium precursor and a specialized, often bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, SPhos) to facilitate the challenging C-N reductive elimination step.[19]

-

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[19]

-

Scope: The method is incredibly broad, allowing for the coupling of a vast range of amines, amides, and other nitrogen nucleophiles.[17][19]

Chemoselectivity: Reactivity of the Nitro Group

A crucial aspect for drug development professionals is the ability to selectively modify one functional group in the presence of others. The nitro group can be reduced to an amine, a transformation that dramatically alters the electronic properties of the molecule, converting a deactivating group into a strongly activating one.[20]

The key challenge is to achieve this reduction without affecting the C-Br bond (hydrogenolysis).

-

Recommended Method (Preserving C-Br): Reduction using metals in acidic media, such as iron (Fe) or tin(II) chloride (SnCl₂) in HCl or acetic acid, is generally the preferred method.[20] These conditions are highly effective for nitro group reduction while typically leaving aryl bromides intact.

-

Method to Avoid (Risk of Debromination): Catalytic hydrogenation (e.g., H₂ with Pd/C) is a powerful method for nitro reduction but carries a high risk of concurrently reducing the C-Br bond.[21] While Raney Nickel can sometimes be used as an alternative to Pd/C to avoid dehalogenation, metal/acid reduction offers greater reliability in this context.[21]

The resulting 2-Bromo-5-methylthiophen-3-amine is a valuable intermediate in its own right, where the reactivity of the C-Br bond can be explored in the context of a strongly electron-donating amino group.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest in several fields:

-

Medicinal Chemistry: Thiophene-containing molecules are scaffolds in numerous pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[7][22][23] The ability to rapidly generate a library of diverse analogs from this starting material using the reactions described above is a powerful strategy in lead optimization.

-

Materials Science: The thiophene core is a fundamental unit in conducting polymers and organic semiconductors.[24] By using cross-coupling reactions to build larger conjugated systems, this molecule can serve as a precursor for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[24]

Conclusion

This compound is a synthetically powerful and versatile building block. The reactivity of its C2-bromine atom is precisely controlled by the electronic nature of the other ring substituents. It readily participates in nucleophilic aromatic substitution reactions due to activation by the C3-nitro group and serves as an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. Understanding the mechanistic principles and choosing the appropriate reaction conditions, as detailed in this guide, allows researchers to strategically leverage this molecule for the efficient synthesis of complex targets in drug discovery and materials science.

References

- Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of 2-Bromo-5-nitrothiophene in Advanced Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Journal of the Iranian Chemical Society.

- Stille Coupling. (n.d.). NROChemistry.

- Sonogashira Coupling. (n.d.). NROChemistry.

- Buchwald–Hartwig amination. (n.d.). In Wikipedia.

- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

- Stille Coupling. (n.d.). Organic Chemistry Portal.

- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.

- Reduction of nitro compounds. (n.d.). In Wikipedia.

- The Stille Reaction. (n.d.). Chem 115 Myers.

- Stille Coupling. (n.d.). OpenOChem Learn.

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.). PMC - PubMed Central.

- 2-Bromo-5-nitrothiophene 97 13195-50-1. (n.d.). Sigma-Aldrich.

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. (2006). PubMed.

- Sonogashira coupling. (n.d.). In Wikipedia.

- Suzuki reaction. (n.d.). In Wikipedia.

- Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry.

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (n.d.). ResearchGate.

- Stille Coupling. (2023). Chemistry LibreTexts.

- 5-Bromo-2-nitrothiophene-3-carbaldehyde. (n.d.). MySkinRecipes.

- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.

- Flow Chemistry: Sonogashira Coupling. (n.d.).

- 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.

- Thiophene, 2‐Bromo‐5‐methyl‐ | Request PDF. (2021). ResearchGate.

- A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. (2022). ResearchGate.

- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). NIH.

- AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO. (n.d.). Sciforum.

- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.

- 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis. (n.d.). ChemicalBook.

- Nucleophilic Aromatic Substitution. (2019). YouTube.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). NIH.

- Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH.

- 24.6: Nitro Compounds. (2021). Chemistry LibreTexts.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stille Coupling [organic-chemistry.org]

- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 10. Stille Coupling | NROChemistry [nrochemistry.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. jk-sci.com [jk-sci.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. nbinno.com [nbinno.com]

The Interplay of Substituents: A Technical Guide to the Electronic Effects on the 2-Bromo-5-methyl-3-nitrothiophene Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electronic effects of the bromo, methyl, and nitro substituents on the 2-bromo-5-methyl-3-nitrothiophene ring. Thiophene and its derivatives are cornerstones in medicinal chemistry and materials science, valued for their unique electronic properties and synthetic versatility.[1][2] The specific substitution pattern of this compound creates a nuanced electronic landscape that dictates its reactivity and potential applications. This document explores the synthesis, predicted spectroscopic characteristics, and reactivity of this compound, offering insights grounded in the established principles of physical organic chemistry and supported by data from analogous structures.

Introduction: The Thiophene Scaffold in Drug Discovery and Materials Science

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its structural similarity to benzene allows it to act as a bioisostere, often leading to improved pharmacological profiles in drug candidates. Thiophene derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] In materials science, the electronic properties of thiophenes are harnessed in the development of organic semiconductors and conjugated polymers.[3]

The reactivity of the thiophene ring is highly sensitive to the electronic nature of its substituents. Electron-donating groups (EDGs) increase the electron density of the ring, activating it towards electrophilic substitution, while electron-withdrawing groups (EWGs) decrease the electron density, deactivating it towards electrophiles but activating it for nucleophilic aromatic substitution.[1] The subject of this guide, this compound, possesses a unique combination of an electron-donating group (methyl), a deactivating halogen (bromo), and a strongly electron-withdrawing group (nitro), leading to a complex interplay of electronic effects.

Synthesis and Physicochemical Properties

While dedicated, peer-reviewed synthetic procedures for this compound are not extensively documented, a logical synthetic approach can be devised based on established thiophene chemistry. The synthesis would likely commence with 3-methylthiophene, followed by a two-step substitution. The sequence of these substitutions is critical to achieving the desired isomer.

A plausible synthetic pathway involves the initial bromination of 3-methylthiophene to yield 2-bromo-3-methylthiophene, followed by nitration to introduce the nitro group at the 5-position.[4] The conditions for nitration must be carefully controlled due to the deactivating effect of the bromine atom.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 82834-45-5 | [5] |

| Molecular Formula | C₅H₄BrNO₂S | [5] |

| Molecular Weight | 222.06 g/mol | [5] |

| Appearance | Expected to be a crystalline solid | Inferred |

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, showing two singlets. The proton on the thiophene ring (at the C4 position) would appear as a singlet, likely in the aromatic region. The methyl protons at the C5 position would also appear as a singlet, further downfield. The exact chemical shifts would be influenced by the combined electronic effects of the substituents.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum would display five distinct signals corresponding to the five carbon atoms of the thiophene ring and the methyl group. The chemical shifts would reflect the electron density at each carbon, with carbons attached to or influenced by electron-withdrawing groups appearing further downfield.

Predicted IR Spectrum

The infrared spectrum would be characterized by several key absorption bands:

-

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

-

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group are anticipated in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C-Br stretching: A band in the fingerprint region (typically below 1000 cm⁻¹) corresponding to the C-Br stretch.

-

Thiophene ring vibrations: Characteristic ring stretching vibrations will also be present.

Analysis of Electronic Effects

The electronic character of the this compound ring is a composite of the inductive and resonance effects of its three substituents.

-